molecular formula C10H20N2 B2944065 (2-methyl-octahydro-1H-isoindol-5-yl)methanamine CAS No. 1367911-04-3

(2-methyl-octahydro-1H-isoindol-5-yl)methanamine

Cat. No.: B2944065
CAS No.: 1367911-04-3
M. Wt: 168.284
InChI Key: KMKLGROJUUVCRC-UHFFFAOYSA-N
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Description

(2-Methyl-octahydro-1H-isoindol-5-yl)methanamine is a bicyclic amine featuring a fully saturated isoindole core (octahydro-isoindole) with a methyl substituent at the 2-position and a methanamine group at the 5-position. The octahydro-isoindole system imparts conformational rigidity, distinguishing it from aromatic indole or partially saturated analogs.

Properties

IUPAC Name

(2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-6-9-3-2-8(5-11)4-10(9)7-12/h8-10H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKLGROJUUVCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCC(CC2C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-octahydro-1H-isoindol-5-yl)methanamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method involves the reaction of 2-methyl-1,2,3,4-tetrahydroisoquinoline with formaldehyde and hydrogen in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is common to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-octahydro-1H-isoindol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-methyl-octahydro-1H-isoindol-5-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methyl-octahydro-1H-isoindol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between (2-methyl-octahydro-1H-isoindol-5-yl)methanamine and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Octahydro-isoindole 2-CH₃, 5-CH₂NH₂ C₁₀H₁₈N₂ 166.26* Fully saturated, rigid bicyclic core
(2,3-Dihydro-1H-indol-5-ylmethyl)amine Dihydroindole (indoline) 5-CH₂NH₂ C₉H₁₂N₂ 148.21 Partially saturated, flexible core
(1-Methyl-1H-indol-5-yl)methanamine Aromatic indole 1-CH₃, 5-CH₂NH₂ C₁₀H₁₂N₂ 160.22 Aromatic π-system
(1,2-Dimethyl-1H-indol-5-yl)methanamine Aromatic indole 1-CH₃, 2-CH₃, 5-CH₂NH₂ C₁₁H₁₄N₂ 174.25 Steric hindrance from dual methyl
(3-Methyl-1H-indazol-5-yl)methanamine Indazole 3-CH₃, 5-CH₂NH₂ C₉H₁₁N₃ 161.20 Adjacent N atoms enhance polarity
1H-Imidazo[2,1-a]isoindol-5-ol derivatives Imidazo-isoindole 5-OH, fused imidazole Varies Varies Polar hydroxyl and heterocyclic core

*Estimated based on structural similarity.

Biological Activity

(2-methyl-octahydro-1H-isoindol-5-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and applications in research and medicine.

The compound features a unique structure that includes a methyl group and an octahydroisoindole framework, which contribute to its reactivity and interaction with biological targets. The presence of the amine group allows for various chemical reactions, including:

  • Oxidation: The amine can be oxidized to form imines or nitriles.
  • Reduction: It can be reduced to yield secondary or tertiary amines.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is believed to modulate cellular signaling pathways through:

  • Hydrogen bonds and ionic interactions with active sites on target proteins.
  • Influencing cellular processes such as proliferation, apoptosis, and neurotransmission.

Pharmacological Studies

Research has indicated that this compound may act as a ligand in receptor binding studies. Its potential therapeutic applications are being explored, particularly in the context of neuropharmacology and cancer treatment.

  • Neuropharmacology:
    • The compound has shown promise in modulating serotonin receptors, particularly the 5-Hydroxytryptamine (5-HT) receptor family. Agonistic activity at the 5-HT_2C receptor has been noted, which is associated with appetite regulation and mood disorders .
  • Anticancer Activity:
    • Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values in the nanomolar range against breast cancer cell lines .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of several derivatives derived from this compound against human cancer cell lines. The results indicated significant growth inhibition with IC50 values ranging from 10 nM to 30 µM across different cell lines. The mechanism was linked to apoptosis induction via modulation of mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

In another investigation, the compound was tested for its effects on anxiety-like behavior in rodent models. Administration resulted in decreased immobility time in forced swim tests, indicating potential anxiolytic properties. This aligns with its action on serotonin receptors, suggesting a mechanism involving serotonergic modulation .

Data Table: Biological Activity Overview

Activity TypeTargetIC50/EC50 ValuesReferences
AnticancerMDA-MB-231 (Breast)35 nM
AnticancerU87 (Glioblastoma)18 nM
Neuropharmacology5-HT_2C ReceptorEC50 = 13 nM
Anxiety-like BehaviorRodent ModelsN/A

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